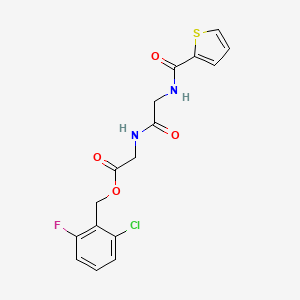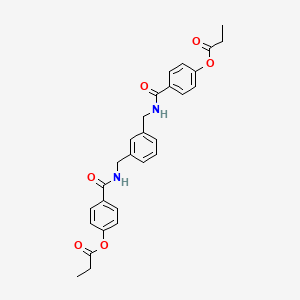
1,3-phenylenebis(methyleneiminocarbonyl-4,1-phenylene) dipropanoate
Overview
Description
1,3-phenylenebis(methyleneiminocarbonyl-4,1-phenylene) dipropanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PPD and has shown promising results in the field of drug delivery, biomedical engineering, and materials science. In
Mechanism of Action
PPD has been shown to interact with cell membranes and can alter their permeability. This interaction can lead to the disruption of cellular processes and can induce cell death. PPD has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various biochemical pathways.
Biochemical and Physiological Effects:
PPD has been shown to have anti-tumor and anti-inflammatory properties. It has been demonstrated to induce apoptosis in cancer cells and can inhibit the growth of tumors. PPD has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in various disease states.
Advantages and Limitations for Lab Experiments
PPD has several advantages in lab experiments, including its stability, ease of synthesis, and ability to form stable complexes with various drugs. However, PPD also has some limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
PPD has several potential future directions, including its use in the development of novel drug delivery systems, biodegradable polymers, and anti-cancer therapies. Further research is needed to fully understand the mechanism of action of PPD and to optimize its synthesis and application in various fields.
In conclusion, 1,3-phenylenebis(methyleneiminocarbonyl-4,1-phenylene) dipropanoate is a promising compound with potential applications in various fields. Its unique chemical structure and properties make it an attractive candidate for drug delivery systems, tissue engineering, and anti-cancer therapies. Further research is needed to fully explore the potential of PPD and to optimize its synthesis and application.
Scientific Research Applications
PPD has been extensively studied for its potential use in drug delivery systems. Due to its unique chemical structure, PPD can form stable complexes with various drugs and can enhance their solubility and bioavailability. PPD has also been used in the development of biodegradable polymers, which can be used in tissue engineering and drug delivery.
properties
IUPAC Name |
[4-[[3-[[(4-propanoyloxybenzoyl)amino]methyl]phenyl]methylcarbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-3-25(31)35-23-12-8-21(9-13-23)27(33)29-17-19-6-5-7-20(16-19)18-30-28(34)22-10-14-24(15-11-22)36-26(32)4-2/h5-16H,3-4,17-18H2,1-2H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQHLIRGAHJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(C=C3)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B4110948.png)
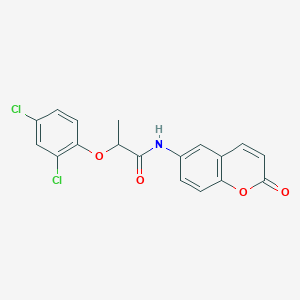
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)
![diethyl 3-methyl-5-{[4-(phenylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4110963.png)

![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)
![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)
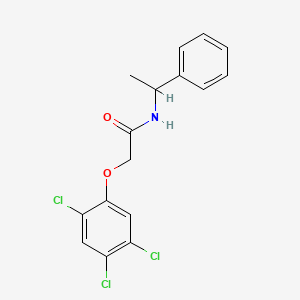
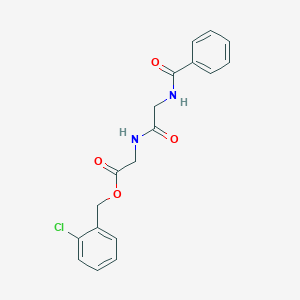
![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4111026.png)
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)

